3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, also known as DBIBB, is a novel compound that has been synthesized and studied for its potential biological and therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer growth and inflammation.
Biochemical and Physiological Effects
3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is that it is a novel compound that has not been extensively studied, which provides opportunities for new discoveries and insights. However, its limited availability and high cost may make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on 3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to determine its safety and efficacy in human trials. Additionally, its mechanism of action and potential interactions with other compounds should be further explored. Finally, the synthesis method for 3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide could be optimized to increase yield and reduce cost.
Synthesis Methods
3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is synthesized through a multistep process that involves the reaction of 3,4-diethoxybenzoyl chloride with 4-ethoxyaniline to form 3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzamide. This intermediate is then reacted with 2,3-dihydrobenzofuran-2-carboxylic acid to form 3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide.
Scientific Research Applications
3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
3-[(3,4-diethoxybenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c1-4-33-20-14-12-19(13-15-20)29-28(32)26-25(21-9-7-8-10-22(21)36-26)30-27(31)18-11-16-23(34-5-2)24(17-18)35-6-3/h7-17H,4-6H2,1-3H3,(H,29,32)(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDAHKGZRIDKMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide |
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